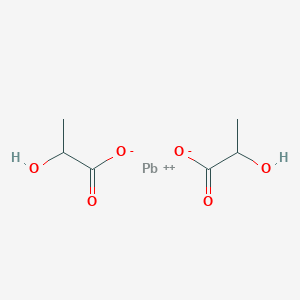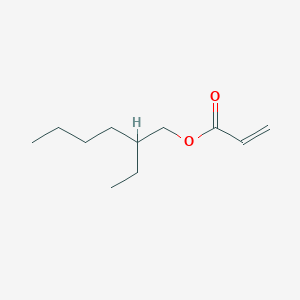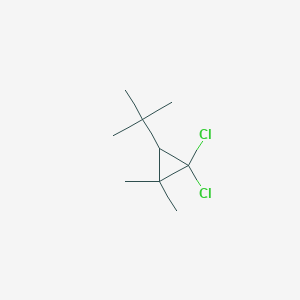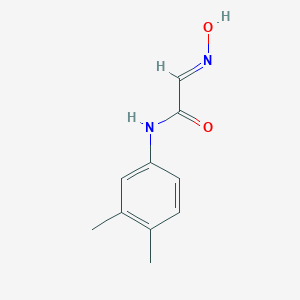
Ytterbium hydroxide (Yb(OH)3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ytterbium hydroxide (Yb(OH)3) is a useful research compound. Its molecular formula is H3O3Yb and its molecular weight is 224.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ytterbium hydroxide (Yb(OH)3) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ytterbium hydroxide (Yb(OH)3) including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Ytterbium hydroxide (Yb(OH)3) is an inorganic compound . Its primary targets are acids, as it readily dissolves in acid to form a ytterbium salt . It also reacts with aluminum hydroxide oxide (AlOOH) at high temperatures .
Mode of Action
Yb(OH)3 interacts with its targets through chemical reactions. When it comes into contact with an acid, it dissolves to form a ytterbium salt through the following reaction :
Yb(OH)3+3H+→Yb3++3H2OYb(OH)_3 + 3H^+ \rightarrow Yb^{3+} + 3H_2O Yb(OH)3+3H+→Yb3++3H2O
It also reacts with aluminum hydroxide oxide (AlOOH) at 1400 °C to form Yb3Al5O12 .
Biochemical Pathways
The biochemical pathways affected by Yb(OH)3 are primarily related to its reactions with acids and aluminum hydroxide oxide. The formation of ytterbium salt and Yb3Al5O12 can have downstream effects depending on the specific context of these reactions .
Pharmacokinetics
Its solubility in acid suggests that it could potentially be absorbed and distributed in environments where acid is present .
Result of Action
The result of Yb(OH)3’s action is the formation of ytterbium salts when it dissolves in acid, and the formation of Yb3Al5O12 when it reacts with aluminum hydroxide oxide . These reactions also result in the release of water molecules .
Action Environment
The action of Yb(OH)3 is influenced by environmental factors such as the presence of acid and the temperature. Its reaction with acid occurs readily, suggesting that it would be more active in acidic environments . Its reaction with aluminum hydroxide oxide requires a high temperature of 1400 °C , indicating that this reaction would only occur under specific, high-temperature conditions.
Properties
CAS No. |
16469-20-8 |
|---|---|
Molecular Formula |
H3O3Yb |
Molecular Weight |
224.07 g/mol |
IUPAC Name |
ytterbium(3+);trihydroxide |
InChI |
InChI=1S/3H2O.Yb/h3*1H2;/q;;;+3/p-3 |
InChI Key |
SJHMKWQYVBZNLZ-UHFFFAOYSA-K |
SMILES |
[OH-].[OH-].[OH-].[Yb+3] |
Isomeric SMILES |
[OH-].[OH-].[OH-].[Yb+3] |
Canonical SMILES |
[OH-].[OH-].[OH-].[Yb+3] |
Key on ui other cas no. |
16469-20-8 |
physical_description |
Colorless solid; [Merck Index] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![N'-hydroxy-4-[4-(N'-hydroxycarbamimidoyl)phenoxy]benzenecarboximidamide](/img/structure/B90919.png)


![1,6-Dioxaspiro[4.4]nonane](/img/structure/B90924.png)

